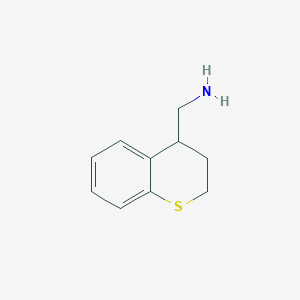

3,4-dihydro-2H-thiochromen-4-ylmethanamine

Description

Propriétés

IUPAC Name |

3,4-dihydro-2H-thiochromen-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGVEOQYLIGEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-thiochromen-4-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate amine in the presence of a reducing agent. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dihydro-2H-thiochromen-4-ylmethanamine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Thiols

Substitution: N-alkyl or N-acyl derivatives

Applications De Recherche Scientifique

3,4-Dihydro-2H-thiochromen-4-ylmethanamine has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 3,4-dihydro-2H-thiochromen-4-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thiochromene ring may play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 3,4-dihydro-2H-thiochromen-4-ylmethanamine and its analogs:

Key Observations:

- Sulfur vs.

- Substituent Effects : The 4-methanamine group in the target compound introduces a polar amine moiety, contrasting with the hydrophobic 4-methyl group in its thiopyran analog . This difference significantly impacts solubility and interaction with biological targets (e.g., receptors or enzymes).

- Thiazole Derivatives : Compounds like (2-(4-chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride feature a smaller five-membered thiazole ring with nitrogen and sulfur, enabling diverse binding modes compared to the fused thiochromene system .

Pharmacokinetic and Toxicity Considerations

- Solubility : The hydrochloride salt form of methanamine derivatives (e.g., ) improves aqueous solubility, a property likely shared by the target compound if similarly derivatized .

- Metabolism : Sulfur-containing compounds often undergo sulfoxidation or glutathione conjugation, whereas oxygenated chromenes are prone to hydroxylation and glucuronidation .

Activité Biologique

3,4-Dihydro-2H-thiochromen-4-ylmethanamine is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its thiochromene core structure, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation and reduction, which may enhance its pharmacological properties.

Target Enzymes : The primary target of this compound is cysteine proteases. These enzymes play critical roles in protein turnover, antigen processing, and apoptosis. The compound inhibits these proteases through a nucleophilic attack on the β position to the sulfone group, leading to altered cellular processes and potential therapeutic effects.

Biochemical Pathways : Inhibition of cysteine proteases affects several biochemical pathways, including those involved in inflammation and immune responses. Notably, the compound has demonstrated antileishmanial activity , indicating its potential use in treating leishmaniasis.

Antileishmanial Activity

Recent studies have shown that derivatives of thiochromen compounds exhibit high antileishmanial activity with effective concentrations (EC50) below 10 μM. For example, compounds with specific structural modifications displayed enhanced potency against Leishmania species while maintaining low cytotoxicity to human cells .

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | <10 | >100 |

| Compound B | <10 | >100 |

Cardiovascular Effects

This compound influences cardiovascular health by interacting with the angiotensin-converting enzyme (ACE). This interaction leads to the modulation of blood pressure and vascular tone through inhibition of the renin-angiotensin-aldosterone system (RAAS).

Case Studies

- Leishmaniasis Treatment : A study evaluated the efficacy of various thiochromen derivatives against Leishmania parasites. Compounds were tested for their ability to reduce parasite viability in vitro. Results indicated that modifications to the thiochromene structure significantly impacted antileishmanial potency and selectivity .

- Cardiovascular Research : In a laboratory setting, this compound was shown to improve vascular function in animal models at lower doses while reducing inflammation markers in blood samples.

Stability and Dosage Effects

Research indicates that the stability of this compound is maintained under refrigerated conditions. Dosage studies reveal that lower concentrations yield beneficial effects on vascular function without significant adverse effects.

Molecular Interactions

At the molecular level, this compound interacts with key amino acids in target proteins, influencing their activity and stability. For instance, studies have identified critical interactions with amino acids such as Ser-14 and Trp-21 within binding pockets of target enzymes .

Q & A

Q. What are the recommended synthetic routes for 3,4-dihydro-2H-thiochromen-4-ylmethanamine in academic research?

A common approach involves cyclization of thiochromene derivatives followed by functionalization of the amine group. For example, thiochromenone intermediates can be reduced using catalytic hydrogenation or borane-THF complexes to yield the saturated thiochromen scaffold. The amine group is typically introduced via reductive amination or nucleophilic substitution, with careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions. Full experimental protocols, including yields and characterization data (NMR, IR), should be documented to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the amine proton environment (δ ~1.5–2.5 ppm) and the thiochromen ring system. NOESY or COSY can resolve stereochemical ambiguities in the bicyclic structure.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNS).

- IR Spectroscopy : Identifies N-H stretching (~3300 cm) and C-S vibrations (~600–700 cm) .

Q. What are the key solubility and stability considerations when handling this compound in experimental settings?

The compound is moderately polar due to the amine group, showing solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies under varying pH and temperature are essential; for instance, protonation of the amine in acidic conditions may alter reactivity. Store under inert gas (N/Ar) at –20°C to prevent oxidation of the thioether moiety .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for improved yield in the synthesis of this compound?

Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP or phosphine-oxazoline complexes) can enhance enantioselectivity in cyclization steps. Screen transition-metal catalysts (Pd, Rh) for cross-coupling reactions to functionalize the thiochromen core. Kinetic studies under varying catalyst loadings (0.1–5 mol%) and solvent systems (THF, toluene) are recommended to identify optimal conditions .

Q. What methodologies are recommended for resolving contradictions between computational predictions and experimental data regarding its reactivity?

- DFT Calculations : Compare computed activation energies (e.g., for ring-opening reactions) with experimental kinetic data to validate mechanistic models.

- Isotopic Labeling : Use N or S isotopes to trace reaction pathways and identify discrepancies in proposed intermediates.

- Multivariate Analysis : Apply statistical tools (PCA, PLS) to correlate steric/electronic parameters (Hammett constants, %V) with observed reactivity trends .

Q. What in vitro models are appropriate for preliminary pharmacological profiling of this compound?

- Enzyme Inhibition Assays : Screen against monoamine oxidases (MAOs) or cytochrome P450 isoforms to assess metabolic stability.

- Cell-Based Models : Use SH-SY5Y (neuroblastoma) or HEK293 cells transfected with GPCRs to evaluate receptor binding affinity. Ensure purity (>95% by HPLC) and confirm absence of endotoxins before biological testing .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

- Batch Variability : Compare synthetic protocols (e.g., column chromatography vs. recrystallization) to rule out impurities.

- Assay Conditions : Standardize parameters like cell passage number, serum concentration, and incubation time.

- Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA to identify confounding variables (e.g., solvent choice, salt forms) .

Methodological Resources

- Synthetic Protocols : Refer to detailed experimental sections in academic journals (e.g., Analytical and Bioanalytical Chemistry) for reproducible procedures .

- Safety Data : Consult GHS-compliant SDS sheets for handling guidelines, including emergency response measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.